Ethyl 3-chloro-4-((4-methylbenzyl)oxy)benzoate

Description

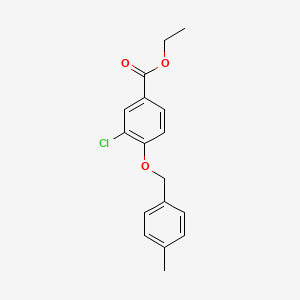

Ethyl 3-chloro-4-((4-methylbenzyl)oxy)benzoate is a substituted benzoate ester featuring a chloro group at position 3, a 4-methylbenzyl ether at position 4, and an ethyl ester at the carboxylate position. This compound is structurally designed to balance lipophilicity and electronic effects, making it relevant in medicinal chemistry and material science. Its molecular formula is C₁₈H₁₉ClO₄ (based on analogous structures in ), with a molecular weight of approximately 358.8 g/mol .

Properties

Molecular Formula |

C17H17ClO3 |

|---|---|

Molecular Weight |

304.8 g/mol |

IUPAC Name |

ethyl 3-chloro-4-[(4-methylphenyl)methoxy]benzoate |

InChI |

InChI=1S/C17H17ClO3/c1-3-20-17(19)14-8-9-16(15(18)10-14)21-11-13-6-4-12(2)5-7-13/h4-10H,3,11H2,1-2H3 |

InChI Key |

XNQFKYFUIFZULD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)OCC2=CC=C(C=C2)C)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-chloro-4-((4-methylbenzyl)oxy)benzoate typically involves the reaction of ethyl-4-hydroxybenzoate with 4-methylbenzylbromide in the presence of a base such as anhydrous potassium carbonate. The reaction is carried out in a solvent like acetone and refluxed for several hours . The product is then purified by removing the solvent and extracting the remaining solid with dichloromethane .

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloro-4-((4-methylbenzyl)oxy)benzoate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

Oxidation and Reduction: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid or alcohol.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium carbonate can be used to facilitate nucleophilic substitution reactions.

Oxidation: Strong oxidizing agents such as potassium permanganate can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce the ester group to an alcohol.

Major Products Formed

Substitution: Products depend on the nucleophile used; for example, replacing chlorine with a hydroxyl group would yield a hydroxy derivative.

Oxidation: Oxidation of the ester group would yield the corresponding carboxylic acid.

Reduction: Reduction of the ester group would yield the corresponding alcohol.

Scientific Research Applications

Ethyl 3-chloro-4-((4-methylbenzyl)oxy)benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Could be explored for its potential use in drug development, particularly in designing molecules with specific ester functionalities.

Mechanism of Action

The mechanism of action of ethyl 3-chloro-4-((4-methylbenzyl)oxy)benzoate involves its interaction with various molecular targets. The ester bond plays a crucial role in its reactivity, allowing it to participate in hydrolysis and other reactions that modify its structure and function. The specific pathways and molecular targets would depend on the context of its application, such as in drug development or material science .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzyl Ether Group

Ethyl 3-chloro-4-((4-chlorobenzyl)oxy)-5-ethoxybenzoate (CAS 1706446-67-4) :

Ethyl 3-chloro-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate (CAS 1706442-91-2) :

Variations in Ester Moieties

- Prop-2-yn-1-yl 3-chloro-5-ethoxy-4-((4-methylbenzyl)oxy)benzoate (CAS 1706442-84-3) :

Analogues with Nitro or Amino Substituents

- Ethyl 4-chloro-3-nitrobenzoate (CAS N/A): Substitutes the benzyloxy group with a nitro group at position 3. Molecular weight: 259.7 g/mol (C₉H₈ClNO₄). The nitro group significantly increases electrophilicity and acidity (pKa ~1–2) compared to alkoxy substituents, making it more reactive in reduction or substitution reactions .

- Ethyl 4-(dimethylamino)benzoate: Replaces chlorine and benzyloxy with a dimethylamino group. Demonstrated higher reactivity as a co-initiator in resin cements due to its electron-donating properties, achieving a degree of conversion 15–20% higher than methacrylate analogues .

Key Physicochemical and Functional Comparisons

Notes:

Biological Activity

Ethyl 3-chloro-4-((4-methylbenzyl)oxy)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a benzoate moiety with a chloro substituent and a 4-methylbenzyl ether group, contributing to its stability and reactivity. Its molecular formula is C₁₄H₁₃ClO₃, and it exhibits significant aromatic characteristics that influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It may act as an inhibitor or modulator of specific biochemical pathways. Detailed studies on binding affinity and molecular interactions are crucial for understanding its effects.

Biological Activity Overview

The compound has been investigated for several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli. Research indicates that compounds with similar structures often inhibit bacterial growth by targeting bacterial enzymes involved in cell wall synthesis or protein synthesis.

- Antioxidant Activity : Compounds with aromatic structures like this compound often show antioxidant properties, which can protect cells from oxidative stress. This activity is essential in preventing cellular damage associated with various diseases.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antibacterial effects of various benzoate derivatives, including this compound. The results indicated that the compound displayed moderate activity against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 8 to 32 µg/mL.

- Cell Viability Assays : In vitro assays demonstrated that this compound did not exhibit cytotoxicity at concentrations below 50 µM, suggesting a favorable safety profile for potential therapeutic applications.

Data Table: Biological Activities of this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.